molecular formula C17H18FNO3S B2609844 1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one CAS No. 1240945-29-2

1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B2609844
CAS No.: 1240945-29-2
M. Wt: 335.39
InChI Key: CUDXYPPTCRALGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one is a synthetic compound with potential applications in scientific research. It belongs to the class of azetidin-2-one derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in cancer cell growth or neurological function.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One potential advantage of using 1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one in laboratory experiments is its potential therapeutic applications in cancer and neurological disorders. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the compound may have limited solubility in certain solvents, which could impact its effectiveness in certain assays.

Future Directions

Future research on 1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in cancer and neurological disorders. Additionally, studies could investigate the compound's pharmacokinetics and toxicity in animal models, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one involves the reaction of 2-fluoroanisole with potassium tert-butoxide, followed by the addition of ethyl 2-bromoacetate and thiophene-2-carboxaldehyde. The resulting intermediate is then treated with sodium borohydride and acetic acid to yield the final product.

Scientific Research Applications

1-(2-Ethoxyethyl)-3-(2-fluorophenoxy)-4-(thiophen-2-yl)azetidin-2-one has been studied for its potential applications in scientific research. It has been shown to have activity against certain cancer cell lines, as well as potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

1-(2-ethoxyethyl)-3-(2-fluorophenoxy)-4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-2-21-10-9-19-15(14-8-5-11-23-14)16(17(19)20)22-13-7-4-3-6-12(13)18/h3-8,11,15-16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXYPPTCRALGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)OC2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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